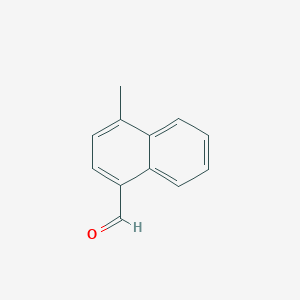

4-Methyl-1-naphthaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANRGTXVAPBSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187412 | |

| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33738-48-6 | |

| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033738486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33738-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 4-Methyl-1-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-1-naphthaldehyde (CAS No: 33738-48-6), a key organic intermediate.[1][2][3][4] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development settings.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀O[1][3][4] |

| Molecular Weight | 170.21 g/mol [1][3][4] |

| Appearance | Light yellow to yellow solid-liquid mixture[1] |

| Melting Point | 32-36 °C[2] |

| Boiling Point | 160-165 °C at 10 Torr |

| SMILES | Cc1ccc(C=O)c2ccccc12[4] |

| InChI Key | LANRGTXVAPBSIA-UHFFFAOYSA-N |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~9.2 | Doublet | 1H | Aromatic proton (H-8) |

| ~8.2 | Doublet | 1H | Aromatic proton (H-5) |

| ~7.8 | Doublet | 1H | Aromatic proton (H-2) |

| ~7.6 | Multiplet | 2H | Aromatic protons (H-6, H-7) |

| ~7.4 | Doublet | 1H | Aromatic proton (H-3) |

| ~2.7 | Singlet | 3H | Methyl protons (-CH₃) |

Note: Predicted data based on typical chemical shifts for naphthaldehyde derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

| Chemical Shift (δ) ppm | Assignment |

| ~193.0 | Aldehyde Carbonyl (C=O) |

| ~142.0 | Aromatic Quaternary Carbon (C-4) |

| ~136.5 | Aromatic Quaternary Carbon (C-1) |

| ~133.0 | Aromatic Quaternary Carbon (C-8a) |

| ~131.5 | Aromatic Quaternary Carbon (C-4a) |

| ~130.0 | Aromatic CH (C-5) |

| ~129.0 | Aromatic CH (C-7) |

| ~128.5 | Aromatic CH (C-2) |

| ~126.0 | Aromatic CH (C-6) |

| ~125.0 | Aromatic CH (C-8) |

| ~124.5 | Aromatic CH (C-3) |

| ~20.0 | Methyl Carbon (-CH₃) |

Note: Predicted data based on analogous structures. Quaternary carbon signals are typically weaker than protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are the characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3050-3010 | Medium | C-H Stretch | Aromatic C-H |

| 2925-2850 | Medium-Weak | C-H Stretch | Methyl (-CH₃) |

| 2850-2820 | Weak | C-H Stretch | Aldehyde (Fermi resonance) |

| 2750-2720 | Weak | C-H Stretch | Aldehyde (Fermi resonance) |

| 1700-1680 | Strong | C=O Stretch | Aromatic Aldehyde |

| 1620-1580 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1470-1450 | Medium | C-H Bend | Methyl (-CH₃) |

| 830-810 | Strong | C-H Bend | 1,4-disubstituted naphthalene (out-of-plane) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 169 | High | [M-H]⁺ |

| 141 | Medium | [M-CHO]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound.

-

For ¹³C NMR, accurately weigh 20-50 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: ~240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048, depending on concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty salt plate and subtract it from the sample spectrum.

-

If peak intensities are too low, add another drop of the sample solution to the plate, allow it to dry, and re-acquire the spectrum.

-

Mass Spectrometry Protocol

-

Sample Introduction (Direct Insertion Probe or GC-MS):

-

For Direct Insertion Probe, place a small amount of the solid sample in a capillary tube and insert it into the ion source.

-

For GC-MS, dissolve the sample in a suitable solvent (e.g., dichloromethane) and inject it into the gas chromatograph. The GC will separate the compound before it enters the mass spectrometer.

-

-

Ionization and Analysis:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methyl-1-naphthaldehyde (CAS No. 33738-48-6), a key organic intermediate in various synthetic processes, including pharmaceutical development.[1][2][3] This document collates available physicochemical data, outlines experimental protocols for solubility and stability determination, and discusses potential degradation pathways. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Introduction

This compound is an aromatic aldehyde derived from naphthalene, recognized for its role as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a naphthalene core with a methyl group at the 4-position and an aldehyde group at the 1-position, imparts distinct chemical properties that are crucial for its application in medicinal chemistry and material science.[1][3] Preliminary research has even suggested its potential in inhibiting tumor cell growth, highlighting its relevance in drug discovery.[1][3] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in laboratory and industrial settings.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for its use in various synthetic reactions and for developing appropriate handling and storage procedures.

| Property | Value | Reference |

| CAS Number | 33738-48-6 | [1][4] |

| Molecular Formula | C₁₂H₁₀O | [1][4][5] |

| Molecular Weight | 170.21 g/mol | [1][4][5] |

| Appearance | White to light yellow crystalline or crystalline powder; may be a solid-liquid mixture | [1][2] |

| Melting Point | 31-36 °C | [1][2][3][6] |

| Boiling Point | ~259.85 °C; 160-165 °C at 10 Torr | [3][6] |

| Density | 1.125 g/mL | [5] |

| Flash Point | 110 °C (230 °F) - closed cup |

Solubility Profile

This compound is reported to be insoluble in water but soluble in organic solvents.[2] This solubility characteristic is consistent with its nonpolar aromatic structure. A detailed quantitative solubility profile in a range of common laboratory solvents is essential for its application in synthesis and formulation.

| Solvent | Polarity | Expected Solubility |

| Water | High | Insoluble[2] |

| Methanol | High | Sparingly Soluble to Soluble |

| Ethanol | High | Soluble |

| Acetone | Medium | Soluble |

| Dichloromethane | Medium | Soluble |

| Tetrahydrofuran (THF) | Medium | Soluble |

| Toluene | Low | Soluble |

| Hexane | Low | Sparingly Soluble |

Note: This table is based on general principles of "like dissolves like" and qualitative statements from available literature. Experimental verification is recommended.

Stability Profile

Understanding the stability of this compound is crucial for ensuring its quality and integrity during storage and use. It is a non-combustible solid, but it is classified as an irritant, causing skin, eye, and respiratory irritation.[7]

Key stability-related information includes:

-

Thermal Stability : With a high boiling point and flash point, it is relatively stable at room temperature.[3][6]

-

Storage Conditions : It should be stored in a cool, dry, and well-ventilated place in a tightly closed container, away from fire and oxidizing agents.[2][8]

-

Incompatibilities : Avoid contact with strong oxidizing agents.

Experimental Protocols

Detailed experimental protocols are necessary for the accurate determination of solubility and stability.

Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the isothermal equilibrium method.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[9]

-

The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Stability Assessment

A forced degradation study is a common approach to assess the stability of a compound under various stress conditions.

Methodology:

-

Solutions of this compound are prepared in a suitable solvent.

-

The solutions are subjected to stress conditions such as elevated temperature, UV light, and varying pH (acidic and basic).

-

Samples are withdrawn at specific time points.

-

The samples are analyzed by a stability-indicating analytical method, typically HPLC, to quantify the remaining parent compound and detect any degradation products.

-

The degradation rate can be calculated to determine the shelf-life under different conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential pathways can be inferred from related compounds like 1-methylnaphthalene. The primary sites for degradation are likely the aldehyde and methyl functional groups.

-

Oxidation of the Aldehyde : The aldehyde group can be oxidized to a carboxylic acid, forming 4-methyl-1-naphthoic acid. This is a common reaction for aldehydes.

-

Oxidation of the Methyl Group : The methyl group can be oxidized to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid.

-

Ring Hydroxylation : As seen in the microbial degradation of 1-methylnaphthalene, the aromatic ring can undergo hydroxylation.[10][11]

Handling and Storage Recommendations

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[8][12] In case of insufficient ventilation, use a suitable respirator.

-

Handling : Avoid contact with skin and eyes, and avoid breathing dust or vapors.[2][8][12] Wash hands thoroughly after handling.[12]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][8] Keep away from heat, sparks, and open flames, as well as oxidizing agents.[2][8]

Conclusion

This compound is a valuable chemical intermediate with defined physicochemical properties. Its solubility in organic solvents and insolubility in water are key considerations for its use in synthesis. The compound is stable under recommended storage conditions, but appropriate handling precautions should be taken due to its irritant nature. The experimental protocols and potential degradation pathways outlined in this guide provide a framework for researchers to effectively utilize and characterize this compound in their work. Further empirical studies are recommended to establish a comprehensive quantitative solubility and stability profile.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound [stenutz.eu]

- 6. 33738-48-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. 1-Naphthalenecarboxaldehyde, 4-methyl- | C12H10O | CID 141839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. asianpubs.org [asianpubs.org]

- 10. 1 - Methylnaphthalene Pathway Map [eawag-bbd.ethz.ch]

- 11. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Formylation of 1-Methylnaphthalene to Yield 4-Methyl-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Methyl-1-naphthaldehyde through the formylation of 1-methylnaphthalene. This process is a key step in the synthesis of various organic compounds relevant to pharmaceutical and materials science research. This document details various synthetic methodologies, presents comparative data, and provides explicit experimental protocols.

Introduction

1-Methylnaphthalene is a bicyclic aromatic hydrocarbon derived from coal tar, serving as a precursor in the synthesis of various chemical intermediates.[1] The introduction of a formyl group (-CHO) onto the naphthalene ring, a process known as formylation, is a critical transformation in organic synthesis. The primary product of interest in this guide, this compound, is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and dyestuffs. The regioselectivity of the formylation reaction is a crucial aspect, with the 4-position being the target due to the directing effects of the methyl group and steric considerations.

Formylation Methodologies

The formylation of aromatic compounds is typically achieved through electrophilic aromatic substitution. Several established methods are applicable to the formylation of 1-methylnaphthalene. The choice of method depends on factors such as substrate reactivity, desired selectivity, and available reagents.

-

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings.[2][3][4] The methyl group in 1-methylnaphthalene is an electron-donating group, which activates the naphthalene ring, making it susceptible to formylation under Vilsmeier-Haack conditions.[5] The reaction is known for its relatively mild conditions and good yields for activated substrates.[4]

-

Rieche Formylation: The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl4).[6][7] This method is particularly effective for electron-rich aromatic compounds and has been successfully applied to the mono-formylation of naphthalene derivatives.[8][9][10] The reaction proceeds via an electrophilic attack of the dichloromethoxymethyl cation on the aromatic ring.

-

Gattermann-Koch Reaction: This method involves the use of carbon monoxide and hydrochloric acid under pressure, with a catalyst system of aluminum chloride and copper(I) chloride.[11][12][13] It is typically used for the formylation of benzene and its alkyl derivatives.[12] While a powerful method for simple arenes, its application to more complex systems like naphthalenes can be limited and may require harsh conditions.

-

Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often with glycerol and boric acid.[14][15] This reaction is most effective for highly activated substrates like phenols, leading to ortho-formylation.[15][16] Its efficiency is generally lower for less activated aromatic hydrocarbons.[14][17]

Regioselectivity in the Formylation of 1-Methylnaphthalene

The introduction of the formyl group onto the 1-methylnaphthalene ring is directed by the electronic and steric effects of the methyl substituent. The methyl group is an ortho-, para-directing activator. In the case of 1-methylnaphthalene, the possible positions for electrophilic attack are C2, C4, C5, and C7. The C4 position is electronically favored due to resonance stabilization of the intermediate carbocation and is sterically more accessible than the C2 (ortho) position. Therefore, the formylation of 1-methylnaphthalene is expected to yield this compound as the major product.

Caption: Logical flow of regioselectivity in the formylation of 1-methylnaphthalene.

Quantitative Data Summary

The following tables summarize the reaction conditions and reported yields for the formylation of naphthalene derivatives using various methods. Data for 1-methylnaphthalene is prioritized where available; otherwise, data for structurally similar compounds are presented to illustrate the efficacy of each method.

Table 1: Vilsmeier-Haack Formylation of Naphthalene Derivatives

| Substrate | Formylating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| β-Naphthyl ethyl ether | N-Methylformanilide, POCl3 | - | Steam Bath | 6 | Not specified | [18] |

| 1-Naphthol | DMF, SOCl2/POCl3 | Acetonitrile | Not specified | Not specified | Not specified | [19] |

| General Electron-Rich Arenes | DMF, POCl3 | DCM, DMF | 0 to 80 | 6.5 | 77 | [3] |

Table 2: Rieche Formylation of Naphthalene Derivatives

| Substrate | Formylating Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Naphthalene-fused [4.3.3]propellane | Dichloromethyl methyl ether | TiCl4 | DCM | Room Temp | 1.5 | 80 | [8] |

| Naphthalene-fused [3.3.3]propellane | Dichloromethyl methyl ether | TiCl4 | DCM | Room Temp | 1.5 | 67 | [10][20] |

| General Electron-Rich Phenols | Dichloromethyl methyl ether | TiCl4 | DCM | 0 | 3 | Not specified | [21] |

Experimental Protocols

Detailed methodologies for the most relevant formylation reactions are provided below. These protocols are based on established procedures and can be adapted for the formylation of 1-methylnaphthalene.

Protocol 1: Vilsmeier-Haack Formylation

This protocol is a general procedure for the formylation of electron-rich aromatic compounds.[3]

Materials:

-

1-Methylnaphthalene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Deionized water

-

Diethyl ether (Et2O)

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1-methylnaphthalene (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture for 10 minutes at 0 °C.

-

Dilute the mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Caption: A step-by-step workflow for the Vilsmeier-Haack formylation.

Protocol 2: Rieche Formylation

This protocol is adapted from procedures used for the formylation of electron-rich aromatic compounds.[21]

Materials:

-

1-Methylnaphthalene

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl4)

-

Dichloromethane (DCM, anhydrous)

-

Ice-cold water

-

Sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1-methylnaphthalene (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add titanium tetrachloride (1.8 eq) to the cooled solution.

-

After stirring for 5 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise.

-

Stir the resulting mixture at 0 °C for 3 hours.

-

Quench the reaction by slowly pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel flash chromatography using a gradient of ethyl acetate in hexane to yield this compound.

Conclusion

The formylation of 1-methylnaphthalene to this compound can be effectively achieved through several synthetic routes, with the Vilsmeier-Haack and Rieche formylation reactions being particularly promising. The choice of methodology will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. The provided protocols and comparative data serve as a valuable resource for researchers in the planning and execution of this important chemical transformation. Further optimization of reaction conditions may be necessary to achieve maximum yield and selectivity for specific applications.

References

- 1. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. Rieche formylation - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. BJOC - Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers [beilstein-journals.org]

- 9. Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 12. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. sarthaks.com [sarthaks.com]

- 14. Duff reaction - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Formylation - Rieche Formylation [commonorganicchemistry.com]

In-Depth Technical Guide: 4-Methyl-1-naphthaldehyde (CAS 33738-48-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-naphthaldehyde (CAS 33738-48-6) is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, known applications, and biological significance. While direct biological studies on this compound are limited, this guide explores the established anticancer activities of closely related naphthalene derivatives, providing insights into potential mechanisms of action and signaling pathways. Detailed experimental protocols for the synthesis of key derivatives are also presented, offering a practical resource for researchers in the field.

Chemical Properties and Data

This compound is an aromatic aldehyde with a naphthalene core. The presence of the aldehyde group and the methyl-substituted naphthalene ring system dictates its reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 33738-48-6 | N/A |

| Molecular Formula | C₁₂H₁₀O | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| IUPAC Name | 4-methylnaphthalene-1-carbaldehyde | N/A |

| Appearance | Light yellow to yellow solid-liquid mixture | [1] |

| Melting Point | 32-36 °C | [1] |

| Boiling Point | >230 °F | N/A |

| SMILES | Cc1ccc(C=O)c2ccccc12 | N/A |

| InChI | InChI=1S/C12H10O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-8H,1H3 | N/A |

Applications in Organic Synthesis

This compound serves as a key building block for the synthesis of more complex organic molecules. Its aldehyde functionality makes it a suitable substrate for a variety of chemical transformations, including condensations, oxidations, and reductions. It is particularly noted for its use in the synthesis of heterocyclic compounds and other derivatives with potential biological activity.[1]

Known synthetic applications include its use as a precursor for:

-

Methyl 2-phenyl-3-(4-methyl-1-naphthyl)propenoate

-

(Z/E)-2-amino-4,6-dimethyl-5-[(4-methyl-1-naphthyl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Biological Activity and Potential Therapeutic Uses

While direct and extensive studies on the biological effects of this compound are not widely published, the broader class of naphthaldehyde and naphthalene derivatives has demonstrated significant potential in medicinal chemistry, particularly as anticancer agents.[3]

Anticancer Potential: Research on related naphthaldehyde compounds suggests that they can exhibit cytotoxic effects against various cancer cell lines.[4] For instance, copper (II) complexes of 2-hydroxy-1-naphthaldehyde have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by causing cell cycle arrest.[2] The cytotoxic nature of the naphthalene moiety is often attributed to its metabolites, such as naphthalene epoxides and naphthoquinones, which can interact with cellular proteins.[3]

Derivatives of naphthaldehydes have been investigated for their antiproliferative activity against various tumor cell lines, including those of cervical carcinoma and melanoma.[2] The structural modifications of the naphthalene scaffold play a crucial role in determining the potency and selectivity of these compounds.[3]

Potential Mechanisms of Action and Signaling Pathways

Based on studies of analogous naphthalene derivatives, several signaling pathways have been implicated in their anticancer effects. While these have not been directly confirmed for this compound, they represent plausible mechanisms that warrant investigation.

Potential Signaling Pathways:

-

CREB Signaling Pathway: Some naphthalene analogs have been shown to interfere with the CREB (cAMP response element-binding protein) signaling pathway, which is crucial for cancer cell proliferation and survival.[1]

-

IL-6/JAK2/STAT3 Signaling Pathway: Naphthalene-sulfonamide hybrids have demonstrated the ability to downregulate the IL-6/JAK2/STAT3 pathway, a key cascade in promoting tumor growth and inflammation in breast cancer cells.[1]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. Natural products containing naphthalene-like structures have been shown to modulate this pathway.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Antiprotozoal and cytotoxic naphthalene derivatives from Diospyros assimilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

physical characteristics of 4-Methyl-1-naphthaldehyde (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical characteristics of 4-Methyl-1-naphthaldehyde, a significant intermediate in organic and medicinal chemistry. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical Characteristics

This compound is an aromatic aldehyde that presents as a solid at room temperature. Its physical state and thermal properties are critical parameters for its handling, storage, and application in synthetic chemistry.

Data Presentation: Physical Properties

The melting and boiling points are fundamental physical constants that indicate the purity of a substance and are crucial for designing reaction conditions. The table below summarizes the reported values for this compound.

| Physical Property | Value |

| Melting Point | 31-36 °C[1][2][3][4] |

| 34 °C[5] | |

| Boiling Point | 160-165 °C at 10 Torr[2] |

| 259.85 °C (estimated)[3] |

Experimental Protocols

Accurate determination of physical properties such as melting and boiling points is essential for compound characterization. The following are generalized, standard laboratory protocols for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a liquid is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow (0.5-2°C).

Determination of Boiling Point (Micro-Reflux Method)

For determining the boiling point of a liquid, especially when only a small sample is available, the micro-reflux method is suitable.[1]

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Clamps and stand

-

Boiling chips or a small stir bar

Procedure:

-

Sample Preparation: Approximately 0.5-1 mL of the liquid sample is placed in a small test tube with a boiling chip or a magnetic stir bar.[1]

-

Apparatus Setup: The test tube is securely clamped in a heating block or oil bath. A thermometer is positioned in the test tube so that the top of the thermometer bulb is level with the bottom of the side arm of the distillation head, or slightly below the level of the condenser for a reflux setup. The bulb should not touch the sides of the test tube.

-

Heating: The sample is heated gently. As the liquid boils, a ring of condensing vapor (the reflux ring) will be observed on the walls of the test tube. The thermometer should be positioned so that its bulb is immersed in the vapor below this ring.[1]

-

Observation: The temperature is recorded when the reflux ring is stable and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[1] It is crucial to record the atmospheric pressure at which the boiling point is measured, as boiling point is pressure-dependent.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound, its physical state, and the methods used to determine its key physical properties.

Caption: Relationship between this compound and its physical properties.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Methyl-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4-methyl-1-naphthaldehyde, a key intermediate in organic synthesis. While direct experimental studies on this specific molecule are limited, this document extrapolates from established principles of electrophilic aromatic substitution on naphthalene derivatives to predict reaction outcomes and provide representative experimental protocols. This guide covers the theoretical underpinnings of regioselectivity, detailed methodologies for key reaction classes including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and presents predicted quantitative data in structured tables for comparative analysis. Visual aids in the form of diagrams for reaction pathways and logical relationships are included to facilitate understanding.

Introduction

This compound is a disubstituted naphthalene derivative featuring an electron-donating methyl group and an electron-withdrawing formyl (aldehyde) group. This substitution pattern leads to a nuanced reactivity profile in electrophilic aromatic substitution (EAS) reactions. The interplay of the activating and deactivating effects of these substituents, coupled with the inherent reactivity differences of the α and β positions of the naphthalene ring, governs the regiochemical outcome of these reactions. Understanding these principles is crucial for the strategic functionalization of the this compound scaffold in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science.

Theoretical Background: Regioselectivity in the Electrophilic Substitution of this compound

The regioselectivity of electrophilic substitution on the naphthalene ring is primarily dictated by the stability of the carbocation intermediate (arenium ion) formed upon attack by the electrophile. In general, substitution at the α-position (C1, C4, C5, C8) is kinetically favored over the β-position (C2, C3, C6, C7) because the resulting arenium ion is better stabilized by resonance, with more contributing structures that preserve the aromaticity of the second ring.

In this compound, the directing effects of the two substituents must be considered:

-

Methyl Group (-CH₃) at C4: The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect and hyperconjugation. It will therefore direct incoming electrophiles to the C3 (ortho) and C5 (para) positions.

-

Formyl Group (-CHO) at C1: The formyl group is a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects. It will direct incoming electrophiles to the C3 and C8 positions.

The combined influence of these two groups suggests that the most likely positions for electrophilic attack are C5 and C8, as these positions are activated or not deactivated by both substituents. The C3 position is sterically hindered by the adjacent methyl and formyl groups. The C2 position is deactivated by the formyl group. The other ring is generally less reactive. Therefore, a mixture of 5- and 8-substituted products is expected, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.

Caption: Predicted regioselectivity in electrophilic substitution of this compound.

Key Electrophilic Substitution Reactions

This section details the predicted outcomes and provides representative experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts acylation of this compound. The provided protocols are adapted from established procedures for structurally similar naphthalene derivatives and should be considered as starting points for optimization.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Predicted Regioselectivity: The primary products are expected to be 5-nitro-4-methyl-1-naphthaldehyde and 8-nitro-4-methyl-1-naphthaldehyde .

Caption: Predicted major products of the nitration of this compound.

Experimental Protocol (Representative):

-

To a stirred solution of this compound (1.0 g, 5.88 mmol) in glacial acetic acid (20 mL) at 0-5 °C, a cold mixture of concentrated nitric acid (0.4 mL, 9.4 mmol) and concentrated sulfuric acid (0.5 mL) is added dropwise over 30 minutes.

-

The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water (100 mL).

-

The precipitated solid is collected by filtration, washed with water until neutral, and dried.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the isomers.

| Product | Predicted Yield (%) | Predicted Isomer Ratio |

| 5-Nitro-4-methyl-1-naphthaldehyde | 45-55 | ~1.2 : 1 |

| 8-Nitro-4-methyl-1-naphthaldehyde | 35-45 |

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, or I) onto the aromatic ring. The reaction conditions vary depending on the halogen.

Predicted Regioselectivity: The major products are expected to be 5-halo-4-methyl-1-naphthaldehyde and 8-halo-4-methyl-1-naphthaldehyde .

Experimental Protocol for Bromination (Representative):

-

This compound (1.0 g, 5.88 mmol) is dissolved in a suitable solvent such as dichloromethane or carbon tetrachloride (20 mL).

-

A solution of bromine (0.3 mL, 5.88 mmol) in the same solvent (5 mL) is added dropwise at room temperature in the presence of a Lewis acid catalyst (e.g., anhydrous FeCl₃ or FeBr₃, catalytic amount).

-

The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by TLC.

-

After completion, the reaction is quenched by washing with a saturated aqueous solution of sodium thiosulfate, followed by water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography or recrystallization.

| Product | Predicted Yield (%) | Predicted Isomer Ratio |

| 5-Bromo-4-methyl-1-naphthaldehyde | 50-60 | ~1.5 : 1 |

| 8-Bromo-4-methyl-1-naphthaldehyde | 30-40 |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using concentrated sulfuric acid or oleum. The reaction is often reversible, and the product distribution can be influenced by temperature (kinetic vs. thermodynamic control).

Predicted Regioselectivity:

-

Kinetic Control (lower temperature): The major product is expected to be This compound-5-sulfonic acid .

-

Thermodynamic Control (higher temperature): The major product is expected to be This compound-8-sulfonic acid , which is sterically less hindered.

Caption: Kinetic vs. Thermodynamic control in the sulfonation of this compound.

Experimental Protocol (Representative):

-

This compound (1.0 g, 5.88 mmol) is added portion-wise to concentrated sulfuric acid (10 mL) with stirring.

-

For kinetic control, the mixture is heated to 80°C for 4 hours. For thermodynamic control, the mixture is heated to 160°C for 4 hours.

-

The reaction is monitored by analyzing aliquots (after quenching and neutralization).

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated sulfonic acid is collected by filtration and washed with cold brine.

-

The product can be purified by recrystallization from water or by conversion to its sodium salt.

| Product | Condition | Predicted Yield (%) |

| This compound-5-sulfonic acid | 80°C (Kinetic) | 70-80 |

| This compound-8-sulfonic acid | 160°C (Thermodynamic) | 65-75 |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The formyl group is strongly deactivating, which can make this reaction challenging. However, the activating methyl group may facilitate the reaction.

Predicted Regioselectivity: The major product is expected to be 5-acyl-4-methyl-1-naphthaldehyde . The C8 position is more sterically hindered by the peri-formyl group.

Experimental Protocol for Acetylation (Representative):

-

To a suspension of anhydrous aluminum chloride (1.0 g, 7.5 mmol) in dry 1,2-dichloroethane (20 mL) at 0 °C, acetyl chloride (0.5 mL, 7.0 mmol) is added dropwise.

-

The mixture is stirred for 15 minutes, and then a solution of this compound (1.0 g, 5.88 mmol) in 1,2-dichloroethane (10 mL) is added dropwise.

-

The reaction mixture is stirred at 0-5 °C for 1 hour and then at room temperature for 8-12 hours.

-

The reaction progress is monitored by TLC.

-

The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography.

| Product | Predicted Yield (%) |

| 5-Acetyl-4-methyl-1-naphthaldehyde | 40-50 |

Conclusion

The electrophilic substitution reactions of this compound are governed by the competing directing effects of the activating methyl group and the deactivating formyl group. This guide provides a theoretical framework for predicting the regiochemical outcomes of these reactions and offers representative experimental protocols based on analogous systems. The primary sites of electrophilic attack are predicted to be the C5 and C8 positions, with the specific product distribution being dependent on the reaction type and conditions. The information presented herein serves as a valuable resource for chemists engaged in the synthesis and functionalization of naphthaldehyde derivatives for various applications. Further experimental validation is necessary to confirm the predicted selectivities and optimize the reaction conditions.

Potential Biological Activity of 4-Methyl-1-naphthaldehyde: A Technical Guide for Researchers

Abstract

4-Methyl-1-naphthaldehyde is an aromatic aldehyde that serves as a key intermediate in organic synthesis, particularly within the realm of medicinal chemistry.[1][2] While direct and extensive studies on the biological activities of this compound are not widely available in current literature, its structural similarity to a class of naphthalene derivatives with documented pharmacological properties suggests its potential as a bioactive compound. Preliminary research indicates a potential for inhibiting tumor cell growth, sparking interest in its further investigation.[3] This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing insights from the activities of structurally related naphthaldehyde and naphthalene derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data on analogous compounds, detailed experimental protocols for potential biological evaluation, and visualizations of relevant signaling pathways and workflows.

Introduction

Naphthalene and its derivatives have long been a source of interest in medicinal chemistry due to their diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The core naphthalene scaffold provides a versatile platform for structural modifications, leading to compounds with varied and potent pharmacological effects. This compound, with its aldehyde functional group and a methyl substituent on the naphthalene ring, possesses the chemical features that suggest potential interactions with biological macromolecules. The aldehyde group can participate in various reactions, including the formation of Schiff bases with amino groups in proteins, a mechanism often implicated in the biological activity of other aldehydes. This guide will explore the potential anticancer, antimicrobial, and enzyme-inhibiting activities of this compound based on the established activities of its structural analogs.

Potential Anticancer Activity

While direct evidence for the anticancer activity of this compound is limited to general statements about its potential to inhibit tumor cell growth, numerous studies have demonstrated the potent antiproliferative effects of various naphthaldehyde and naphthalene derivatives against a range of cancer cell lines.[3][4] These compounds often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Cytotoxicity Data for Naphthalene Derivatives

The following table summarizes the cytotoxic activities of selected naphthalene derivatives against various cancer cell lines, providing an indication of the potential potency that analogs of this compound might exhibit.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 | 0.03 - 0.26 | [5] |

| Hela | 0.07 - 0.72 | [5] | |

| A549 | 0.08 - 2.00 | [5] | |

| Naphthoquinone-naphthol derivative (13) | HCT116 | 1.18 | [6] |

| PC9 | 0.57 | [6] | |

| A549 | 2.25 | [6] | |

| Sulphonamide derivative with naphthalen-1-yl moiety (5c) | MCF-7 | 0.51 ± 0.03 | [7] |

| A549 | 0.33 ± 0.01 | [7] | |

| Naphthalene-chalcone derivative (3f) | MCF-7 | 222.72 (µg/mL) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Potential Antimicrobial Activity

Naphthalene derivatives have been reported to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[9] The antimicrobial potential of these compounds is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Antimicrobial Activity Data for Naphthalene Derivatives

The following table presents the minimum inhibitory concentrations (MICs) of some naphthalene derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | 10 | [3] |

| Staphylococcus aureus MDR | 100 | [3] | |

| 1-(dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium funiculosum | 400 | [3] |

| Penicillium notatum | 400 | [3] | |

| Naphthalimide aminothiazole (4d) | Staphylococcus aureus (MRSA) | 4 | [10] |

| Escherichia coli | 8 | [10] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

DMSO

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Potential Enzyme Inhibition

The structural features of this compound suggest that it could potentially interact with and inhibit the activity of various enzymes. Naphthalene derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and tubulin.[7][11]

Potential Signaling Pathway Modulation

Inhibition of key enzymes can lead to the modulation of critical cellular signaling pathways. For example, inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP solution

-

This compound

-

DMSO

-

Microplate reader with a temperature controller

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the polymerization buffer.

-

Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate the polymerization by adding GTP to each well and immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the increase in absorbance at 340 nm over time. The absorbance increases as tubulin polymerizes into microtubules.

-

Data Analysis: Plot the absorbance against time to obtain polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently scarce, the extensive research on structurally related naphthalene derivatives strongly suggests its potential as a bioactive molecule with possible anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides a framework for researchers to explore these potential activities by presenting data from analogous compounds and detailing relevant experimental protocols. Further investigation into the synthesis of derivatives of this compound and their subsequent biological evaluation is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Schiff Base Synthesis Using 4-Methyl-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases derived from 4-methyl-1-naphthaldehyde and outline their potential applications in antimicrobial and anticancer research. The information is compiled for professionals in drug development and related scientific fields.

Introduction to this compound in Schiff Base Synthesis

Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry. Their synthesis is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3]

This compound serves as a valuable aromatic aldehyde precursor in the synthesis of novel Schiff bases. The presence of the bulky and lipophilic 4-methylnaphthalene moiety can enhance the biological activity of the resulting Schiff base derivatives, potentially by facilitating membrane permeability and interaction with biological targets.

I. Synthesis of Schiff Bases from this compound

This section provides a general yet detailed protocol for the synthesis of Schiff bases derived from this compound and various primary amines.

General Reaction Scheme

References

- 1. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Synthesis of Novel Chalcones from 4-Methyl-1-naphthaldehyde and Acetophenones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds have garnered significant attention in medicinal chemistry and drug development due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatile synthesis of chalcone derivatives allows for the exploration of a vast chemical space, enabling the fine-tuning of their pharmacological profiles. This document provides detailed application notes and experimental protocols for the synthesis of novel chalcones via the Claisen-Schmidt condensation of 4-Methyl-1-naphthaldehyde with various substituted acetophenones.

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and a ketone.[2] This reaction proceeds through an aldol condensation followed by dehydration to yield the thermodynamically stable α,β-unsaturated ketone. The choice of substituents on both the naphthaldehyde and acetophenone rings can significantly influence the biological activity and physicochemical properties of the resulting chalcones.

Applications in Drug Discovery and Development

Chalcones derived from naphthaldehyde moieties are of particular interest due to the lipophilic and extended aromatic nature of the naphthalene ring system, which can enhance interactions with biological targets. The synthesized chalcones can be screened for a variety of biological activities, including but not limited to:

-

Antimicrobial Activity: Chalcones have shown promise as antibacterial and antifungal agents, offering a potential scaffold for the development of new therapeutics to combat drug-resistant pathogens.[3][4]

-

Anticancer Activity: Many chalcone derivatives exhibit potent cytotoxic effects against various cancer cell lines, acting through diverse mechanisms such as apoptosis induction and inhibition of tubulin polymerization.

-

Anti-inflammatory Activity: The anti-inflammatory properties of chalcones make them attractive candidates for the development of novel treatments for inflammatory disorders.

Quantitative Data Summary

The following table summarizes the synthesized chalcone derivatives from this compound and various substituted acetophenones, along with their reaction yields and melting points.

| Entry | Acetophenone Derivative | Product Name | Yield (%) | Melting Point (°C) |

| 1 | Acetophenone | (E)-1-phenyl-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 85 | 110-112 |

| 2 | 4'-Methylacetophenone | (E)-1-(p-tolyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 88 | 125-127 |

| 3 | 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 92 | 130-132 |

| 4 | 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 89 | 142-144 |

| 5 | 4'-Bromoacetophenone | (E)-1-(4-bromophenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 91 | 155-157 |

| 6 | 4'-Nitroacetophenone | (E)-1-(4-nitrophenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 82 | 168-170 |

| 7 | 3'-Nitroacetophenone | (E)-1-(3-nitrophenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 80 | 150-152 |

| 8 | 2'-Hydroxyacetophenone | (E)-1-(2-hydroxyphenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one | 75 | 118-120 |

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a standard laboratory procedure for the synthesis of chalcones from this compound and substituted acetophenones.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., acetophenone, 4'-methylacetophenone, etc.)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Round-bottom flask (50 mL or 100 mL)

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in 20 mL of 95% ethanol.

-

Stir the mixture at room temperature using a magnetic stirrer until all solids are dissolved.

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Slowly add the NaOH solution (2.0 eq.) dropwise to the ethanolic solution of the reactants over a period of 10-15 minutes with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

-

A solid precipitate of the crude chalcone will form. Stir the mixture for an additional 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure crystalline product.

-

Determine the melting point and characterize the final product using spectroscopic methods (e.g., FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Characterization Data for a Representative Chalcone: (E)-1-phenyl-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one

-

FT-IR (KBr, cm⁻¹): 1658 (C=O stretching of α,β-unsaturated ketone), 1595 (C=C aromatic stretching), 975 (trans C-H out-of-plane bending of the alkene).

-

¹H NMR (400 MHz, CDCl₃, δ ppm): 8.20-7.20 (m, 12H, Ar-H), 7.85 (d, 1H, J=15.6 Hz, H-β), 7.50 (d, 1H, J=15.6 Hz, H-α), 2.70 (s, 3H, -CH₃).

-

¹³C NMR (100 MHz, CDCl₃, δ ppm): 190.5, 142.0, 138.0, 134.0, 133.0, 131.5, 130.0, 129.0, 128.5, 127.0, 126.5, 126.0, 125.5, 124.0, 123.5, 122.0, 20.0.

-

Mass Spectrum (EI, m/z): 284 [M]⁺.

Visualizations

References

- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative | Journal of Science & Technology [jst.org.in]

- 3. ACG Publications - Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents [acgpubs.org]

- 4. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: 4-Methyl-1-naphthaldehyde as a Precursor in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-methyl-1-naphthaldehyde as a versatile precursor for the synthesis of bioactive molecules with potential therapeutic applications, particularly in oncology. The following sections detail the synthesis of chalcone derivatives, their biological evaluation, and the underlying signaling pathways involved in their anticancer activity.

Application Notes

This compound, a derivative of naphthalene, serves as a valuable building block in medicinal chemistry due to the reactive nature of its aldehyde group, which allows for a variety of chemical transformations.[1][2] Its naphthalene core is a common scaffold in many biologically active compounds. Research has demonstrated that derivatives of this compound, such as chalcones, pyrimidines, and Schiff bases, exhibit significant antiproliferative and anticancer properties.[3][4][5][6][7][8]

Chalcones Derived from this compound:

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds synthesized from this compound.[1][3][6] These derivatives have been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer.[1][9][10] The anticancer activity of these chalcones is often attributed to their ability to induce cell cycle arrest and trigger programmed cell death through the modulation of key signaling pathways.

Mechanism of Action:

Derivatives of this compound have been observed to exert their cytotoxic effects through the induction of apoptosis.[1][11] This process is often mediated by the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, which are the executioners of apoptosis.[12]

Quantitative Data

The following table summarizes the in vitro anticancer activity of representative chalcone derivatives synthesized from naphthaldehyde precursors, which are structurally similar to this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Naphthalene-Chalcone | (E)-1-(4-methoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | MCF-7 (Breast Cancer) | 222.72 (µg/mL) | [3] |

| Naphthalene-Chalcone | Fluorinated chalcone derivative | 4T1 (Breast Cancer) | > Cisplatin | [6] |

| Naphthalene-Chalcone | Chalcone A1 | K562 (Leukemia) | ~1.5 - 40 | [11] |

| Naphthalene-Chalcone | Chalcone A1 | Jurkat (Leukemia) | ~1.5 - 40 | [11] |

| Naphthalene-Chalcone | Chalcone A1 | HT-29 (Colon Cancer) | Cytotoxic | [11] |

| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 (Breast Cancer) | Low µM range | [9][10] |

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-methylnaphthalen-1-yl)prop-2-en-1-one (A Chalcone Derivative)

This protocol describes the Claisen-Schmidt condensation for the synthesis of a chalcone derivative from this compound and 4-methoxyacetophenone.[13][14][15][16]

Materials:

-

This compound

-

4-Methoxyacetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl, for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-methoxyacetophenone in ethanol.

-

To this stirred solution, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

After completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.

-

Neutralize the mixture with dilute hydrochloric acid (HCl) until a precipitate is formed.

-

Filter the solid precipitate, wash it thoroughly with distilled water, and dry it in a vacuum oven.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of a chalcone derivative.

Protocol 2: MTT Assay for Cell Viability

This protocol details the procedure for determining the cytotoxic effects of the synthesized chalcone derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18][19][20]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized chalcone derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-